molecular formula C17H19ClN2O3 B1226145 3-Chloro-1-(4-methoxyphenyl)-4-(3-methyl-1-piperidinyl)pyrrole-2,5-dione

3-Chloro-1-(4-methoxyphenyl)-4-(3-methyl-1-piperidinyl)pyrrole-2,5-dione

Cat. No. B1226145
M. Wt: 334.8 g/mol
InChI Key: PXGIAWSSFXNWBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-1-(4-methoxyphenyl)-4-(3-methyl-1-piperidinyl)pyrrole-2,5-dione is a member of maleimides.

Scientific Research Applications

Pyrrolidine Derivatives in Drug Discovery

The compound falls under the category of pyrrolidine derivatives, noted for their wide application in medicinal chemistry due to their capability to efficiently explore the pharmacophore space. The non-planarity of the pyrrolidine ring, a characteristic phenomenon known as "pseudorotation," contributes to the three-dimensional coverage of molecules, playing a crucial role in the stereochemistry and biological activity. Pyrrolidine derivatives, including pyrrolidine-2,5-diones, have been investigated for their biological activities and target selectivity, with studies emphasizing the influence of steric factors and the structure–activity relationship (SAR) of these compounds (Li Petri et al., 2021).

Enhancement of Curcumin Derivatives

Research has shown that the modification of the carbonyl group of curcumin to form derivatives, like pyrrole-2,5-diones, effectively enhances its medicinal and biological properties. These modified compounds exhibit heightened biological activity, underscoring the significance of such structural modifications in drug design and pharmaceutical applications (Omidi & Kakanejadifard, 2020).

Applications in Electronic Devices

Pyrrole-2,5-dione derivatives are integral in the synthesis of π-conjugated donor–acceptor type polymers, widely used in electronic devices due to their distinct optical and electrochemical characteristics. Their structural similarity to diketopyrrolopyrrole (DPP)-based polymers, coupled with the possibility of extended π-conjugation, presents significant potential in electronic device applications, offering a promising avenue for the development of high-performance polymers (Deng et al., 2019).

Advancements in Dye Synthesis

The compound's class, diketopyrrolopyrroles, has been prevalent in various applications ranging from high-quality pigments to fluorescence imaging. These dyes are renowned for their straightforward synthesis, stability, and high fluorescence quantum yield. The relationship between the structure of these dyes and their optical properties has been a subject of extensive research, highlighting the potential for further real-world applications (Grzybowski & Gryko, 2015).

properties

Product Name

3-Chloro-1-(4-methoxyphenyl)-4-(3-methyl-1-piperidinyl)pyrrole-2,5-dione

Molecular Formula

C17H19ClN2O3

Molecular Weight

334.8 g/mol

IUPAC Name

3-chloro-1-(4-methoxyphenyl)-4-(3-methylpiperidin-1-yl)pyrrole-2,5-dione

InChI

InChI=1S/C17H19ClN2O3/c1-11-4-3-9-19(10-11)15-14(18)16(21)20(17(15)22)12-5-7-13(23-2)8-6-12/h5-8,11H,3-4,9-10H2,1-2H3

InChI Key

PXGIAWSSFXNWBW-UHFFFAOYSA-N

SMILES

CC1CCCN(C1)C2=C(C(=O)N(C2=O)C3=CC=C(C=C3)OC)Cl

Canonical SMILES

CC1CCCN(C1)C2=C(C(=O)N(C2=O)C3=CC=C(C=C3)OC)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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